Ethyl 6-(methoxymethyl)picolinate is an organic compound classified as a picolinate, which is a derivative of picolinic acid. This compound features an ethyl ester group at the 6-position of the picolinic acid ring, along with a methoxymethyl substituent. Picolinates are known for their diverse applications in chemistry and biology, particularly in the synthesis of pharmaceuticals and agrochemicals.
Ethyl 6-(methoxymethyl)picolinate can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties, synthesis methods, and applications .
This compound falls under the category of pyridine carboxylic acids, specifically as a picolinate ester. Its structure is characterized by a pyridine ring with a carboxylate group, which plays a crucial role in its chemical reactivity and biological activity.
The primary method for synthesizing Ethyl 6-(methoxymethyl)picolinate involves the esterification of 6-(methoxymethyl)picolinic acid with ethanol. This reaction typically employs a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process.
Ethyl 6-(methoxymethyl)picolinate has the molecular formula and a molecular weight of approximately 197.22 g/mol. Its structure includes:
InChI=1S/C10H13NO3/c1-3-12-10(11)9-5-4-7-13-8(9)6-2/h4-7H,3H2,1-2H3
Ethyl 6-(methoxymethyl)picolinate can undergo various chemical reactions typical of esters and aromatic compounds:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may exhibit different biological activities.
The mechanism of action for Ethyl 6-(methoxymethyl)picolinate primarily involves its interaction with biological targets such as enzymes or receptors. The methoxymethyl group enhances its lipophilicity, allowing for better membrane permeability.
Ethyl 6-(methoxymethyl)picolinate has several scientific uses:
This compound's unique structure contributes significantly to its versatility across various fields of research and industry.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8